![molecular formula C20H19FN2O B10836456 1-[3-(4-Fluorophenyl)-8-methyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone](/img/structure/B10836456.png)
1-[3-(4-Fluorophenyl)-8-methyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclic compound 10 is a chemical compound characterized by its three fused rings of atoms. This structure is common in various pharmacologically active compounds, including antidepressants, antipsychotics, and antihistamines
Preparation Methods
The preparation of tricyclic compound 10 involves specific synthetic routes and reaction conditions. One method involves the reaction of a compound represented by formula (I-8) with another compound represented by formula (I-9) to produce tricyclic compound 10 or its optical isomer . This method is characterized by its simplicity and high yield. Industrial production methods often involve similar synthetic routes, optimized for large-scale production to ensure consistency and efficiency.
Chemical Reactions Analysis
Tricyclic compound 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of potassium permanganate or chromium trioxide, while reduction reactions might use lithium aluminum hydride or sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles like ammonia or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tricyclic compound 10 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying molecular interactions and pathways. In medicine, tricyclic compound 10 and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and antibacterial properties . Industrial applications include its use in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tricyclic compound 10 involves its interaction with specific molecular targets and pathways. For instance, in the context of its antidepressant properties, tricyclic compound 10 inhibits the reuptake of neurotransmitters such as serotonin and norepinephrine at neuronal cell membranes . This inhibition increases the levels of these neurotransmitters in the brain, contributing to its therapeutic effects. Additionally, tricyclic compound 10 may exert antimuscarinic effects through its actions on acetylcholine receptors .
Comparison with Similar Compounds
Tricyclic compound 10 can be compared with other similar compounds, such as dibenzazepine, phenothiazine, and dibenzocycloheptene . These compounds share the tricyclic structure but differ in their specific chemical properties and applications. For example, dibenzazepine is commonly used as an anticonvulsant, while phenothiazine is used as an antipsychotic. Tricyclic compound 10 is unique in its specific combination of chemical properties, making it suitable for a diverse range of applications.
Conclusion
Tricyclic compound 10 is a versatile and valuable compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a subject of ongoing research and development, with promising applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C20H19FN2O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[3-(4-fluorophenyl)-8-methyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone |
InChI |
InChI=1S/C20H19FN2O/c1-12-3-4-14-7-10-17-19(18(14)11-12)22-23(13(2)24)20(17)15-5-8-16(21)9-6-15/h3-6,8-9,11,17,20H,7,10H2,1-2H3 |
InChI Key |
KSFRHQFENHYLGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC3C2=NN(C3C4=CC=C(C=C4)F)C(=O)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



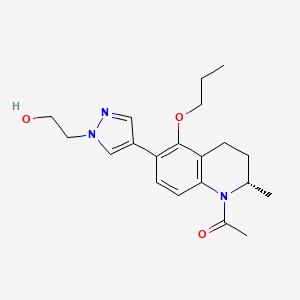
![4-[1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)-8-tert-butyl-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide](/img/structure/B10836383.png)
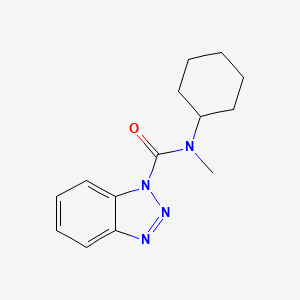
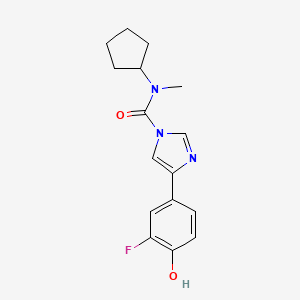
![4-[1-(8-tert-butyl-2-cyclohexyl-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl)-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide](/img/structure/B10836403.png)
![2-chloro-N-[2-(4,4-difluoropiperidin-1-yl)-2-(1,3-thiazol-5-yl)ethyl]-6-methylbenzamide](/img/structure/B10836408.png)
![Thieno[2,3-c]pyridine derivative 1](/img/structure/B10836414.png)

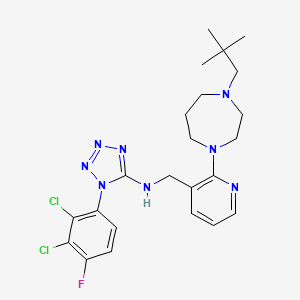
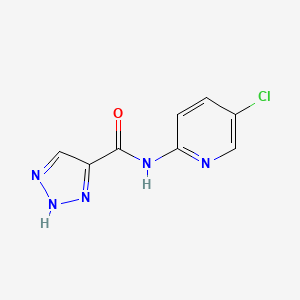
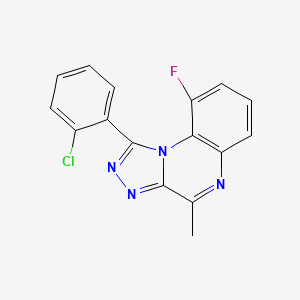
![ethyl (2Z)-2-cyano-3-[(9-ethyl-9H-carbazol-3-yl)amino]prop-2-enoate](/img/structure/B10836444.png)
![1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B10836461.png)
